Carbamic acid, butylphenyl-, methyl ester
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Overview
Description
Methyl N-butyl-N-phenylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its unique chemical properties and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-butyl-N-phenylcarbamate can be synthesized through various methods. One common method involves the reaction of phenyl isocyanate with butyl alcohol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of methyl N-butyl-N-phenylcarbamate often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl N-butyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-butyl-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of methyl N-butyl-N-phenylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-phenylcarbamate
- Ethyl N-butyl-N-phenylcarbamate
- Propyl N-butyl-N-phenylcarbamate
Uniqueness
Methyl N-butyl-N-phenylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it a preferred choice in various applications .
Properties
CAS No. |
62604-09-5 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl N-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-10-13(12(14)15-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
QQHJOLFBIPVCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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